1,2,3,4-Tetraethylbenzene
Description
Friedel-Crafts Alkylation Protocols for Benzene (B151609) and Ethylbenzene (B125841) Ethylation
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching alkyl substituents to an aromatic ring. beilstein-journals.orgscielo.br The ethylation of benzene to produce various ethylated derivatives, including tetraethylbenzene, is a classic application of this reaction. d-nb.info However, controlling the reaction to selectively yield the 1,2,3,4-isomer is challenging due to the formation of multiple isomers and polyalkylated products. scielo.brlibretexts.org
The reaction typically involves an alkyl halide (e.g., chloroethane) or an alkene (ethylene) as the ethylating agent and a catalyst to generate the electrophile. mt.com The ethyl group is an activating group, meaning the product of the initial alkylation (ethylbenzene) is more reactive than the starting material (benzene), often leading to over-alkylation. libretexts.org
A variety of catalysts have been investigated to control the Friedel-Crafts ethylation process.
Aluminum Chloride (AlCl₃): As a traditional and potent Lewis acid catalyst, AlCl₃ is highly effective in promoting alkylation. scielo.brmt.com It facilitates the formation of a carbocation or a highly polarized complex from the ethylating agent, which then attacks the benzene ring. libretexts.orgmt.com However, its high activity can lead to a mixture of polyalkylated benzenes and isomer scrambling, making it difficult to isolate a specific tetraethylbenzene isomer.
Zeolites: These microporous aluminosilicate (B74896) minerals have emerged as important solid acid catalysts for alkylation reactions. mt.cometsu.edu Their shape-selective properties can influence the distribution of isomers formed. Different types of zeolites, such as ZSM-5, Zeolite Y, and Zeolite Beta, have been studied for benzene ethylation. etsu.eduresearchgate.netgoogle.com Large-pore zeolites like Zeolite Y and Beta have shown high stability but can exhibit low selectivity in benzene alkylation. etsu.edu Studies on benzene ethylation with ethanol (B145695) using catalysts like ZSM-5, TNU-9, and SSZ-33 have shown that catalyst structure and acidity play a crucial role in conversion and selectivity, primarily focusing on ethylbenzene production but also yielding diethyl- and triethylbenzenes. researchgate.net
Aluminophosphate Molecular Sieves (AlPOs): These materials, particularly when modified with metals (MAPOs), also serve as catalysts. In the ethylation of ethylbenzene, MnAPO-5 was found to be active, producing a range of products including diethylbenzenes, triethylbenzenes, and 1,2,4,5-tetraethylbenzene (B3055245). researchgate.net
The choice of catalyst significantly impacts the product distribution, with solid acids like zeolites offering environmental and operational advantages over traditional Lewis acids. google.com
| Catalyst System | Key Research Findings |
| Aluminum Chloride (AlCl₃) | Highly active Lewis acid, but often leads to polyalkylation and isomer mixtures. scielo.brlibretexts.org |
| Zeolites (General) | Solid acid catalysts offering shape selectivity; can be less active but more selective than AlCl₃. etsu.edugoogle.com |
| Zeolite Y & Beta | Exhibit high stability but can have low selectivity in benzene alkylation reactions. etsu.edu |
| ZSM-5, TNU-9, SSZ-33 | Benzene ethylation with ethanol shows catalyst structure and acidity affect conversion and selectivity, yielding various ethylated products. researchgate.net |
| MnAPO-5 (Aluminophosphate) | Active in ethylbenzene ethylation, leading to products including 1,2,4,5-tetraethylbenzene. researchgate.net |
Achieving selectivity for 1,2,3,4-tetraethylbenzene requires careful optimization of reaction parameters.
Temperature and Reactant Ratio: In the gas-phase ethylation of benzene, higher temperatures and lower benzene-to-ethylene molar ratios generally increase the yield of polyethylated products like diethylbenzenes. d-nb.info For instance, one study found that the maximum yield of diethylbenzene isomers was obtained at 400°C with a 1:1 molar ratio of benzene to ethylene. d-nb.info This suggests that forcing conditions can favor higher degrees of alkylation.
Jacobsen Rearrangement: The distribution of polyalkylbenzene isomers can be influenced by rearrangement reactions. The Jacobsen rearrangement describes the migration of alkyl groups on a polyalkylbenzene ring, typically in the presence of sulfuric acid. libretexts.orgwikipedia.org This reaction is characteristic for benzene rings with at least four substituents and tends to favor the formation of vicinal (adjacent) substitution patterns. wikipedia.orgorganicreactions.org This phenomenon implies that even if a different isomer of tetraethylbenzene is initially formed, it could potentially be isomerized to the more stable 1,2,3,4- arrangement under specific acidic conditions. The mechanism is believed to be intermolecular, involving the transfer of an alkyl group between molecules. slideshare.netchemeurope.com
Regioselective Synthesis from Precursors with Pre-existing Ethyl Substituents
An alternative strategy to control the final substitution pattern is to start with a benzene ring that already contains some ethyl groups. For example, the alkylation of 1,2,3-triethylbenzene would, in principle, offer a more direct route to this compound. ontosight.ai Similarly, the controlled ethylation of 1,2-diethylbenzene (B43095) could be another pathway. nih.gov Research into the alkylation of trimethylbenzenes has shown that such reactions are feasible, although the focus is often on different alkylating agents or final products. researchgate.netunise.org The success of this approach depends heavily on directing the incoming ethyl group to the desired vacant position on the aromatic ring.
Organometallic Mediated Synthesis (e.g., Zirconocene (B1252598) Dichloride Pathways)
Modern organometallic chemistry offers highly selective methods for constructing substituted aromatic rings. Zirconocene-based reagents are particularly versatile. One reported synthesis of this compound involves the reaction of 3-hexyne (B1328910) with n-butyllithium and zirconocene dichloride in a tetrahydrofuran/hexane solvent system. chemicalbook.com This pathway proceeds through the formation of a zirconacyclopentadiene intermediate, which then incorporates another alkyne unit to form the substituted benzene ring. In a related process, the reaction of a titanacyclopentadiene with nitriles was shown to produce this compound as a co-product through a complex C-C bond cleavage and rearrangement mechanism. liverpool.ac.uk The reaction of zirconocene dichloride with diethylzinc (B1219324) has also been studied, leading to the formation of ethylated zirconium complexes which are precursors for further organic transformations. researchgate.net
| Synthetic Approach | Reagents | Key Features |
| Organometallic (Zirconocene) | 3-Hexyne, n-butyllithium, Zirconocene dichloride | Forms a zirconacyclopentadiene intermediate; provides high regioselectivity. chemicalbook.com |
| Organometallic (Titanocene) | Titanacyclopentadiene, Phenylacetonitrile | Involves C-C bond cleavage of a cyclopentadienyl (B1206354) ligand to build the benzene ring. liverpool.ac.uk |
Structure
3D Structure
Properties
CAS No. |
33637-20-6 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,2,3,4-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
FEWANSQOXSIFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)CC)CC)CC |
Origin of Product |
United States |
Indirect Synthetic Pathways Involving 1,2,3,4 Tetraethylbenzene Intermediates
Utilizing Dewar Benzene (B151609) Pathways for Polyalkyl Fluorene Synthesis
A notable, albeit indirect, pathway to constructing a 1,2,3,4-tetraethyl substituted aromatic system involves the use of Dewar benzenes as key intermediates in the synthesis of polyalkyl fluorenones and fluorenes. researchgate.net Dewar benzenes are strained bicyclic isomers of benzene that can be chemically transformed into stable aromatic compounds. wikipedia.orgacs.org
The synthesis begins with the reaction of a tetraalkylcyclobutadiene–AlCl3 complex with an appropriate dienophile, such as methyl phenylpropynoate. This step forms the corresponding Dewar benzene derivative. Subsequent hydrolysis of this intermediate, followed by a photochemical rearrangement, yields a substituted biphenylcarboxylic acid. The 1,2,3,4-tetraethyl substitution pattern is established on one of the phenyl rings during this process. Finally, treatment of the biphenylcarboxylic acid with thionyl chloride induces cyclization to form the 1,2,3,4-tetraethylfluorenone, which can be further reduced to the respective fluorene. researchgate.net
This pathway demonstrates a sophisticated method for creating a specific, sterically crowded substitution pattern that might be challenging to achieve through direct alkylation. researchgate.net
Key Stages of the Dewar Benzene Pathway to Tetraethylfluorenone researchgate.net
| Step | Reactants | Key Intermediate/Product | Purpose |
| 1 | Tetraethylcyclobutadiene–AlCl3 complex, Methyl phenylpropynoate | Substituted Dewar Benzene | Formation of the strained bicyclic core. |
| 2 | Dewar Benzene intermediate, Water | Substituted Biphenylcarboxylic Acid | Hydrolysis and photochemical rearrangement to form the aromatic acid. |
| 3 | Biphenylcarboxylic Acid, Thionyl Chloride | 1,2,3,4-Tetraethylfluorenone | Cyclization to form the final ketone product. |
| 4 | 1,2,3,4-Tetraethylfluorenone, Reducing Agent | 1,2,3,4-Tetraethylfluorene | Reduction to the corresponding fluorene. |
Derivatization Strategies from Related Polyethylbenzene Compounds
More direct synthetic routes to tetraethylbenzenes, including the 1,2,3,4-isomer, often involve the chemical modification of other polyethylbenzene mixtures. These strategies are common in industrial settings where fractions from benzene alkylation processes are utilized. researchgate.netgoogle.com Two primary derivatization strategies are ethylation and transalkylation.
Ethylation: This method involves the direct addition of ethyl groups to a less-substituted polyethylbenzene. For instance, a fraction rich in triethylbenzenes can be reacted with an ethylating agent, such as ethylene, in the presence of a catalyst like Y zeolite. google.com This reaction adds a fourth ethyl group to the benzene ring, producing a mixture of tetraethylbenzene isomers, including this compound. google.comgoogleapis.com
Transalkylation: This process involves the redistribution of alkyl groups between different polyalkylbenzene molecules. A mixture containing, for example, triethylbenzenes and pentaethylbenzene (B13813992) can be heated in the presence of a catalyst like aluminum chloride. google.com The reaction facilitates the transfer of an ethyl group from the pentaethylbenzene to the triethylbenzene, resulting in the formation of two tetraethylbenzene molecules. This rearrangement is an effective method for converting less desirable polyalkylbenzene fractions into the target tetraethylbenzene isomers. google.com These processes allow for the selective production of tetraethylbenzenes from complex reaction mixtures. googleapis.com
Chemical Reactivity and Transformations of 1,2,3,4 Tetraethylbenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. minia.edu.eg In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The reactivity and orientation of substitution are significantly influenced by the nature of the substituents already present on the benzene ring. masterorganicchemistry.comlibretexts.org For highly alkylated benzenes like 1,2,3,4-tetraethylbenzene, the ethyl groups are activating, ortho-para directing groups, which generally increase the electron density of the aromatic ring and facilitate electrophilic attack. libretexts.org
Nitration Studies of this compound and its Isomers
The nitration of polyalkylbenzenes is a well-studied reaction that not only provides useful derivatives for identification but also can lead to unusual side-chain reactions. acs.org Studies on the nitration of tetraethylbenzene isomers have provided insights into their structure and reactivity. acs.org
When this compound is nitrated, it primarily yields a dinitro derivative. acs.org Specifically, the reaction produces 5,6-dinitro-1,2,3,4-tetraethylbenzene in a significant yield of 68%. acs.org This dinitro compound has a melting point of 117-118°C. acs.org The formation of this specific isomer indicates that the nitro groups are introduced at the available positions on the benzene ring without rearrangement of the existing ethyl groups. acs.org
The nitration of its isomers, 1,2,4,5-tetraethylbenzene (B3055245) and 1,2,3,5-tetraethylbenzene (B14670597), results in different dinitro products, which helps in their structural differentiation. acs.org For instance, 1,2,4,5-tetraethylbenzene yields 3,6-dinitro-1,2,4,5-tetraethylbenzene with a melting point of 145-147°C, while 1,2,3,5-tetraethylbenzene gives 4,6-dinitro-1,2,3,5-tetraethylbenzene with a melting point of 93.5-94.5°C. acs.org
In some cases of nitration of highly alkylated benzenes, such as pentaethylbenzene (B13813992), attack on the side-chain can occur, leading to the formation of benzyl (B1604629) nitrates. oup.comcore.ac.uk For example, the nitration of 1-methyl-2,3,4,5-tetraethylbenzene results in almost equal amounts of benzyl nitrate (B79036) and α-methylbenzyl nitrate. oup.comoup.com
Table 1: Nitration Products of Tetraethylbenzene Isomers acs.org
| Isomer | Dinitro Product | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| This compound | 5,6-Dinitro-1,2,3,4-tetraethylbenzene | 117-118 | 68 |
| 1,2,4,5-Tetraethylbenzene | 3,6-Dinitro-1,2,4,5-tetraethylbenzene | 145-147 | 61 |
| 1,2,3,5-Tetraethylbenzene | 4,6-Dinitro-1,2,3,5-tetraethylbenzene | 93.5-94.5 | 35 |
Bromination Characteristics in Highly Alkylated Benzene Systems
Bromination is another key electrophilic aromatic substitution reaction. In highly alkylated benzene systems, the reaction can proceed on the aromatic ring or on the alkyl side-chains, depending on the reaction conditions. libretexts.org
Ring bromination is typically achieved using bromine in the presence of a Lewis acid catalyst like iron powder. lookchem.com For polyalkylbenzenes, this can lead to the substitution of all available ring hydrogens. lookchem.com In the case of polyethylbenzenes, the ethyl groups are generally retained during ring bromination. lookchem.com
Side-chain bromination, specifically at the benzylic position, occurs under radical conditions, often initiated by light or radical initiators with reagents like N-bromosuccinimide (NBS). libretexts.orgsciforum.net The benzylic C-H bonds are weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org Various methods have been developed for the side-chain bromination of alkylbenzenes, including the use of NBS in non-chlorinated solvents and initiation by ionizing radiation. sciforum.netgoogle.comgoogle.com
A study on the polybromination of various alkylbenzenes using liquid bromine and iron powder showed that primary alkyl groups like ethyl groups are not replaced, while secondary and tertiary alkyl groups can be. lookchem.com
Organometallic Chemistry and Arene Complexation
Organometallic chemistry involves compounds with metal-carbon bonds. libretexts.orguomustansiriyah.edu.iq Aromatic compounds like this compound can act as ligands, coordinating to a metal center through their π-electron system. ksu.edu.sa This coordination can significantly alter the reactivity of the arene.
Synthesis and Characterization of Transition Metal η⁴-Arene Complexes (e.g., Iridium Complexes)
Transition metals can form η⁴-arene complexes where the metal is bonded to four carbon atoms of the benzene ring. researchgate.net This mode of coordination causes the arene ring to bend and experience ring strain, which can enhance its reactivity. researchgate.net
Iridium, in particular, has been shown to form stable η⁴-arene complexes. liverpool.ac.uk The synthesis of these complexes often involves the reaction of an iridium precursor with the arene. rsc.org The structure and properties of these complexes, such as the degree of arene bending and isomeric ratios, have been studied in detail. liverpool.ac.uk For example, η⁴-arene iridium(I) complexes have been synthesized and their reactivity investigated as a platform for the selective functionalization of the coordinated arenes. researchgate.net
Metal-Induced Cleavage of Aromatic Carbon-Carbon Bonds in Alkyl Arenes
A significant transformation in the organometallic chemistry of arenes is the metal-induced cleavage of the strong carbon-carbon bonds within the aromatic ring. researchgate.netnsf.gov This process is challenging due to the high stability of the aromatic system. researchgate.net However, the strain induced by η⁴-coordination can facilitate this cleavage. researchgate.net
Research has shown that iridium complexes can mediate the cleavage of aromatic C-C bonds. liverpool.ac.ukliverpool.ac.uk In some cases, the insertion of two metal centers into the η⁴-coordinated alkyl arene ring can lead to the cleavage of an aromatic C-C bond without activating the weaker C-H or benzylic C-C bonds. liverpool.ac.uk The mechanism of this cleavage can be complex, sometimes involving the activation of a benzylic C-H bond as a key step. nih.gov The cleavage of C-C bonds in alkanes on metal surfaces like iridium is also influenced by the degree of substitution at the carbon atoms. nih.gov
Isomerization and Rearrangement Processes
Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. For polyalkylbenzenes, this can involve the migration of alkyl groups around the benzene ring.
This compound can be involved in isomerization processes. For instance, it has been identified as a product of the Jacobsen rearrangement of pentaethylbenzene. acs.org The Jacobsen reaction involves the rearrangement of polyalkylbenzenes in the presence of a sulfonating agent. acs.org
Furthermore, the isomerization of tetraethylbenzene isomers is relevant in industrial processes. For example, in the production of pyromellitic dianhydride from 1,2,4,5-tetraethylbenzene, the by-product 1,2,3,5-tetraethylbenzene can be isomerized back to the desired 1,2,4,5-isomer. google.com This suggests that under certain catalytic conditions, interconversion between the tetraethylbenzene isomers is possible. The isomerization of various polyalkylbenzenes has been studied, often using catalysts like aluminum chloride. archive.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,2,4,5-Tetraethylbenzene |
| 1,2,3,5-Tetraethylbenzene |
| 5,6-Dinitro-1,2,3,4-tetraethylbenzene |
| 3,6-Dinitro-1,2,4,5-tetraethylbenzene |
| 4,6-Dinitro-1,2,3,5-tetraethylbenzene |
| Pentaethylbenzene |
| 1-Methyl-2,3,4,5-tetraethylbenzene |
| Benzyl nitrate |
| α-Methylbenzyl nitrate |
| N-bromosuccinimide |
| Pyromellitic dianhydride |
| Aluminum chloride |
| Benzene |
| Bromine |
| Iron |
| Iridium |
| Nitric acid |
Interconversion Pathways Among Tetraethylbenzene Isomers
The three isomers of tetraethylbenzene—1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetraethylbenzene—can undergo interconversion, particularly under acidic conditions. This process, known as isomerization, is driven by the relative thermodynamic stabilities of the isomers. The 1,2,4,5-isomer is the most thermodynamically stable due to the symmetrical arrangement of the ethyl groups, which minimizes steric strain. Consequently, the less stable 1,2,3,4- and 1,2,3,5-isomers tend to rearrange to the 1,2,4,5-isomer to reach a state of equilibrium.
The generally accepted mechanism for this isomerization involves the protonation of the aromatic ring by a strong acid catalyst, such as HF-SbF₅ or zeolites, to form a carbocation intermediate known as a benzenonium ion or arenium ion. This is followed by a series of 1,2-shifts of the ethyl groups around the ring. The migration of an ethyl group effectively transfers the positive charge to a different position on the ring. Subsequent deprotonation results in a different tetraethylbenzene isomer. This process can continue until the most stable isomer, 1,2,4,5-tetraethylbenzene, predominates in the mixture.
Another relevant transformation is the Jacobsen rearrangement, which involves the isomerization of polysubstituted benzenesulfonic acids. For instance, 2,3,4,6- and 2,3,5,6-tetraethylbenzenesulfonic acids have been shown to isomerize, ultimately leading to the formation of the more stable 2,3,4,5-isomer. cdnsciencepub.com This type of rearrangement can occur during sulfonation reactions of tetraethylbenzenes.
Catalytic Control of Isomeric Distribution in Tetraethylbenzene Mixtures
The distribution of isomers in a mixture of tetraethylbenzenes can be controlled through the use of specific catalysts, a principle widely applied in the petrochemical industry. Zeolites, which are microporous aluminosilicate (B74896) minerals, are particularly effective for this purpose due to their shape-selective properties.
The pore structure of a zeolite can influence which isomers are formed during alkylation or isomerization reactions. By selecting a zeolite with appropriately sized pores, it is possible to sterically hinder the formation of bulkier isomers and favor the production of more linear or less sterically crowded isomers. For example, in the production of diethylbenzene, modifying the pore size of an HZSM-5 zeolite catalyst can favor the formation of 1,4-diethylbenzene (B43851) over the bulkier 1,2- and 1,3-isomers. ugr.es
While specific data on the catalytic control to selectively produce this compound is not extensively detailed in the available literature, the general principles of shape-selective catalysis apply. The product distribution is influenced by several factors, including the type of zeolite used (e.g., ZSM-5, Beta, MCM-22), the reaction temperature, pressure, and the ratio of reactants in the feed. lookchem.com Strong acid catalysts, such as triflic acid, have also been employed in the transalkylation and isomerization of polyethylbenzenes, where the reaction conditions can be tuned to influence the final isomer distribution. lookchem.com
Reactions Involving Functionalized Tetraethylbenzene Precursors (e.g., Tetraethylbenzyne Generation from Dibromotetraethylbenzene)
Functionalized derivatives of tetraethylbenzene serve as precursors for the generation of highly reactive intermediates, such as benzynes. Specifically, 3,4,5,6-tetraethylbenzyne can be generated from a derivative of this compound. The starting material for this reaction is 1,2-dibromo-3,4,5,6-tetraethylbenzene. acs.orgnih.gov
The reaction is typically carried out by treating the dibromo-substituted precursor with a strong base, such as butyllithium (B86547) (BuLi). acs.orgnih.gov The butyllithium abstracts a proton from the aromatic ring, leading to a lithium-halogen exchange, which is then followed by the elimination of lithium bromide to form the highly strained and reactive tetraethylbenzyne intermediate.
Due to its high reactivity, the generated tetraethylbenzyne readily undergoes further reactions. In the absence of other trapping agents, it can dimerize to form octaethylbiphenylene. acs.orgnih.gov However, this dimerization often occurs in low yield. A significant side reaction is the addition of another molecule of butyllithium to the benzyne (B1209423) intermediate, which, after workup, can lead to the formation of other byproducts.
A study on the dimerization of tetraethylbenzyne generated from 1,2-dibromo-3,4,5,6-tetraethylbenzene and butyllithium reported the formation of the following products acs.orgnih.gov:
| Product Name | Yield |
| Octaethylbiphenylene | Low |
| 2,3,4,5,3',4',5'-Heptaethyl-2'-vinylbiphenyl | Major Product |
| 1-n-Butyl-2,3,4,5-tetraethylbenzene | Byproduct |
This table summarizes the products obtained from the dimerization of tetraethylbenzyne, highlighting the low yield of the desired biphenylene (B1199973) and the formation of significant byproducts.
Conformational Analysis and Stereochemistry of 1,2,3,4 Tetraethylbenzene
Steric Interactions and Hindered Rotation of Ethyl Groups on the Benzene (B151609) Ring
The placement of four ethyl groups on adjacent carbon atoms of a benzene ring in 1,2,3,4-tetraethylbenzene creates a highly crowded environment. This ortho-substitution pattern leads to substantial steric hindrance, which is the primary factor governing the rotational freedom of the ethyl groups. The proximity of the ethyl groups to one another results in repulsive van der Waals interactions, which are minimized when the ethyl groups adopt specific, staggered conformations relative to the plane of the benzene ring and to each other.
In polysubstituted benzenes, particularly those with bulky alkyl groups in ortho positions, the substituents are forced to arrange themselves to alleviate this strain. rsc.org For this compound, this means the ethyl groups cannot freely rotate. The most stable conformation involves a coordinated arrangement where the ethyl groups are likely oriented in an alternating "up-down" fashion relative to the plane of the benzene ring to maximize their separation. This arrangement, however, is still subject to residual strain due to the forced proximity of the four groups. The rotation of one ethyl group is not an isolated event but is coupled with the motion of its neighbors, a phenomenon sometimes referred to as "geared rotation" in highly substituted systems. libretexts.org The steric energy of the molecule increases significantly when the ethyl groups rotate towards an eclipsed conformation, where the methyl or methylene (B1212753) groups of adjacent ethyl substituents approach each other closely.
Determination of Rotational Barriers via Dynamic Methods
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique used to determine the energy barriers for conformational changes in molecules, such as the hindered rotation of substituent groups. rsc.orgnih.gov For this compound, DNMR studies have been employed to quantify the energetic cost of ethyl group rotation.
At room temperature, the rotation of the ethyl groups is rapid on the NMR timescale, resulting in time-averaged signals for the ethyl protons. However, as the temperature is lowered, the rate of rotation decreases. At a sufficiently low temperature, the rotation becomes slow enough that the distinct magnetic environments of the protons in different stable conformations can be observed. For instance, the methylene (CH₂) protons of the ethyl groups, which are diastereotopic due to the chiral environment created by the substituted ring, would give rise to separate signals in the slow exchange regime.
The temperature at which the separate signals coalesce into a single broad peak is known as the coalescence temperature (Tc). By analyzing the line shape changes of the NMR signals over a range of temperatures, it is possible to calculate the rate of the dynamic process (in this case, ethyl group rotation). From the rate constant at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be determined. Through such dynamic NMR studies, the rotational barrier for the ethyl groups in this compound has been determined to be 8.2 ± 0.1 kcal/mol. acs.org
Table 1: Rotational Barriers of Ethyl Groups in Selected Polyethylated Aromatic Compounds
| Compound | Rotational Barrier (kcal/mol) | Method |
|---|---|---|
| This compound | 8.2 ± 0.1 | Dynamic NMR |
| Octaethylbiphenylene | 9.4 ± 0.1 | Dynamic NMR |
| 1,2-Dibromo-3,4,5,6-tetraethylbenzene | 9.9 ± 0.1 | Dynamic NMR |
This table presents the experimentally determined rotational barriers for the ethyl groups in this compound and related sterically hindered compounds, as measured by dynamic NMR spectroscopy. Data sourced from Taha et al. (2000). acs.org
Investigation of Topomerization Processes and Energy Landscapes
The rotation of the ethyl groups in this compound can be described as a topomerization process, where the molecule converts between equivalent, non-superimposable spatial arrangements (topomers). This process involves the correlated rotation of the ethyl groups over the energy barrier. The energy landscape for this process can be investigated using computational chemistry methods, such as molecular mechanics (MM3) and ab initio calculations, which complement the experimental data from DNMR. acs.orgmdpi.com
While a detailed computational energy profile specifically for this compound is not extensively reported in the cited literature, the principles can be inferred. The potential energy surface would show minima corresponding to the stable, staggered conformations of the ethyl groups. The transition states connecting these minima would represent conformations where adjacent ethyl groups are more eclipsed, leading to higher steric energy. The calculated energy difference between the ground state and the transition state would correspond to the rotational barrier.
For a related compound, octaethylbiphenylene, molecular mechanics and semiempirical calculations have shown that the lowest energy conformation is a fully alternated "up-down" arrangement of the ethyl groups, and the experimentally observed crystal structure represents a higher energy form. acs.org A similar situation is expected for this compound, where the molecule in solution populates the lowest energy conformations. The measured topomerization barrier of 8.2 kcal/mol represents the energy required to pass through the highest point on the lowest energy pathway connecting these stable conformations. acs.org
Impact of Ortho-Substitution Patterns on Conformational Preferences
The 1,2,3,4- (vicinal) substitution pattern of the ethyl groups has a profound impact on the conformational preferences of the molecule. The presence of four consecutive substituents forces a higher degree of steric strain compared to isomers where the substituents are more spread out, such as in 1,2,4,5-tetraethylbenzene (B3055245). colostate.edu
This contiguous substitution pattern is a key example of the "ortho effect," where adjacent bulky groups force each other out of the plane of the benzene ring to minimize steric repulsion. rsc.org This can lead to a slight puckering or distortion of the benzene ring itself, although it largely remains planar. The dominant conformational constraint is the need for the ethyl groups to adopt a cooperative arrangement. The rotation of any single ethyl group is significantly restricted by its two neighbors. This contrasts with an isomer like 1,3,5-triethylbenzene, where each ethyl group has more rotational freedom as it is flanked by unsubstituted positions.
Computational and Theoretical Investigations of 1,2,3,4 Tetraethylbenzene
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical and chemical properties. researchgate.net These models are built upon molecular descriptors that numerically represent the molecule's topology and electronic characteristics.
Predictive models for thermochemical properties such as the standard enthalpy of formation and heat capacity are crucial for chemical process design. researchgate.net While specific QSPR models exclusively for the Gibbs Free Energy of 1,2,3,4-tetraethylbenzene are not extensively documented in dedicated studies, the principles are well-established for hydrocarbons and benzene (B151609) derivatives. researchgate.netkg.ac.rs
These models typically employ multiple linear regression (MLR) or machine learning algorithms to create a mathematical equation linking molecular descriptors to a specific property. researchgate.netkg.ac.rs For instance, a QSPR study on the gas heat capacity (Cv) of 69 benzene derivatives utilized topological indices to develop a predictive model with a high correlation coefficient (r=0.943). kg.ac.rs Similarly, models for the standard enthalpy of formation for a large set of organic compounds have been developed using a handful of descriptors calculated directly from the molecular structure, achieving high accuracy (R² = 0.9830). researchgate.net Such approaches can be applied to predict the Gibbs Free Energy of this compound by incorporating it into a dataset of related compounds and developing a statistically robust correlation.
Topological indices are numerical values derived from the molecular graph of a compound and are fundamental to QSPR studies. researchgate.netscispace.com They encode information about molecular size, shape, branching, and cyclicity. For substituted benzenes like this compound, a variety of topological indices are used to build predictive models. kg.ac.rs
Commonly used descriptors include:
Wiener Index (W): Relates to the sum of distances between all pairs of atoms in the molecule. kg.ac.rs
Szeged Index (Sz): A descriptor sensitive to the 3D arrangement of atoms. kg.ac.rs
Randić Index (χ): Reflects the degree of branching in the carbon skeleton. kg.ac.rs
Balaban Index (J): A distance-based index that is particularly sensitive to molecular shape. kg.ac.rs
Harary Number (H): Based on the reciprocal of the distances between vertices in the molecular graph. kg.ac.rs
In a study on benzene derivatives, a model incorporating the first-order molecular connectivity index (¹χ), Wiener index (W), and Szeged index (Sz) proved effective in predicting heat capacity. kg.ac.rs These descriptors, calculated from the 2D structure, provide a simple yet powerful way to estimate complex properties without the need for extensive experimental measurements. researchgate.net
Computational methods are frequently used to predict key safety-related physical properties like the flash point. The flash point is the lowest temperature at which a liquid's vapors will ignite with an ignition source. rjpbcs.com QSPR models provide a reliable means of estimating this property, which is crucial for the safe handling and storage of chemicals. asau.rudokumen.pub
A study on the flash points of unsaturated hydrocarbons included this compound in its dataset. rjpbcs.comuniv-annaba.dz By developing a QSPR model using a genetic algorithm for descriptor selection, the study demonstrated the predictive power of computational approaches for this important physical property. rjpbcs.com
| Compound | Experimental Flash Point (K) | Reference |
|---|---|---|
| This compound | 367 | rjpbcs.comuniv-annaba.dz |
Quantum Chemical Calculations
Quantum chemical calculations offer a more fundamental approach to understanding molecular properties by solving the Schrödinger equation. These methods can be broadly categorized into ab initio and semiempirical approaches, differing in their level of approximation and computational cost.
Ab initio (from first principles) methods perform calculations without using empirical parameters derived from experimental data. dokumen.pub These high-level computational techniques, such as the W1-F12 composite method, are used to obtain highly accurate thermochemical data, including gas-phase enthalpies of formation. researchgate.net For hydrocarbons, these calculations can achieve accuracies within a few kJ/mol. researchgate.netresearchgate.net
For a molecule like this compound, ab initio calculations can be used to:
Determine the most stable conformation by optimizing the geometry of the ethyl groups relative to the benzene ring.
Calculate the electronic structure, including the distribution of electron density and the energies of molecular orbitals (e.g., HOMO-LUMO gap), which relates to the molecule's kinetic stability and reactivity. researchgate.net
Compute vibrational frequencies, which are essential for calculating thermodynamic properties like entropy and Gibbs free energy at different temperatures.
While a specific high-level ab initio study focused solely on this compound is not prominent, the methodologies are routinely applied to similar aromatic hydrocarbons to provide benchmark data for stability and energetics. researchgate.net
Semiempirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio calculations. wikipedia.org These methods simplify the calculations by using parameters derived from experimental data for certain integrals, making them suitable for larger molecules. wikipedia.org They are particularly useful for optimizing molecular geometries and calculating heats of formation and rotational energy barriers. lookchem.com
A computational study investigating the rotational barriers of ethyl groups in related compounds used semiempirical methods. lookchem.com The study calculated the topomerization barrier for the methylene (B1212753) protons of the ethyl groups in this compound, providing insight into the conformational dynamics of the molecule. lookchem.com
| Compound | Computational Method | Calculated Rotational Barrier (kcal mol⁻¹) | Reference |
|---|---|---|---|
| This compound | AM1 | 8.2 ± 0.1 | lookchem.com |
| PM3 | 8.2 ± 0.1 | lookchem.com |
These calculations demonstrate the utility of semiempirical methods in exploring the energetic landscape and dynamic behavior of substituted benzenes like this compound. lookchem.com
Density Functional Theory (DFT) Studies on Reactivity and Intermediates
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms and predicting the reactivity of aromatic compounds. For this compound, DFT calculations can elucidate how the electronic nature of the four ethyl substituents influences its behavior in chemical reactions, most notably electrophilic aromatic substitution (EAS).
The EAS mechanism typically proceeds via a two-step process involving the formation of a high-energy intermediate known as a sigma-complex or arenium ion. diva-portal.orgvub.be DFT calculations are instrumental in mapping the potential energy surface of this reaction, identifying transition states and intermediates. diva-portal.orgnih.gov The ethyl groups on the benzene ring are electron-donating, activating the ring towards electrophilic attack. However, the presence of four adjacent substituents introduces significant steric hindrance that also plays a crucial role in determining the outcome of the reaction.
DFT studies allow for the precise calculation of the relative stabilities of the possible sigma-complex intermediates that can be formed upon attack by an electrophile (E⁺). In the case of this compound, there are two unique positions for electrophilic attack on the aromatic ring: C5 and C6. Attack at these positions leads to distinct arenium ion intermediates. The relative energies of these intermediates, calculated using DFT, can predict the regioselectivity of the reaction. researchgate.net The intermediate with the lower calculated energy corresponds to the major product, as its formation will have a lower activation energy barrier. diva-portal.org
Furthermore, DFT can be used to analyze the distribution of electron density in the molecule. Descriptors such as Fukui functions and local softness indices, derived from DFT calculations, can quantify the nucleophilicity of specific carbon atoms on the aromatic ring, providing a theoretical rationale for the observed regioselectivity. xmu.edu.cnnih.gov For this compound, the electron-donating nature of the ethyl groups increases the electron density of the aromatic ring, making it more nucleophilic than benzene. However, the position of attack is governed by a subtle interplay between this electronic activation and the steric hindrance imposed by the bulky ethyl groups.
| Intermediate | Position of Attack | Calculated Relative Energy (kcal/mol) | Key Stabilizing Factors |
| Intermediate A | C5 | 0.0 (Reference) | Inductive effect of adjacent ethyl groups; Hyperconjugation from two beta-protons. |
| Intermediate B | C6 | +2.5 | Inductive effect of one adjacent ethyl group; Steric hindrance from ortho ethyl groups. |
Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations for predicting regioselectivity. The values represent the expected trend based on established principles of electronic and steric effects in electrophilic aromatic substitution.
Molecular Mechanics (MM) Simulations for Conformational Space Exploration
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. It is particularly well-suited for exploring the conformational space of large, flexible molecules where quantum methods would be computationally prohibitive. For this compound, MM simulations are essential for understanding the preferred spatial arrangements of the four flexible ethyl groups.
The primary degrees of freedom in this compound are the torsion angles around the C(aryl)-C(ethyl) bonds. Due to significant steric repulsion between the adjacent ethyl groups, these groups cannot rotate freely. MM simulations can map the potential energy surface as a function of these torsion angles to identify low-energy, stable conformations. These simulations reveal that to minimize steric strain, the ethyl groups are likely to adopt an "up-down" alternating pattern relative to the plane of the benzene ring. mdpi.com This arrangement is a result of what is sometimes referred to as a "gearing" effect, where the movement of one ethyl group is correlated with the movement of its neighbors. ucl.ac.uk
Molecular dynamics (MD) simulations, a type of MM simulation, can be used to study the dynamic behavior of the molecule over time at a given temperature. nih.govresearchgate.net These simulations can reveal the energy barriers between different conformations and the timescale of conformational changes, providing a more complete picture of the molecule's flexibility and structural preferences. The results of such simulations are crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.
| Conformer | C1-Cα-Cβ-Cγ Dihedral (°) | C2-Cα-Cβ-Cγ Dihedral (°) | C3-Cα-Cβ-Cγ Dihedral (°) | C4-Cα-Cβ-Cγ Dihedral (°) | Relative Energy (kcal/mol) |
| Conformer I (Up-Down-Up-Down) | ~90 | ~-90 | ~90 | ~-90 | 0.0 (Most Stable) |
| Conformer II (Up-Up-Down-Down) | ~90 | ~90 | ~-90 | ~-90 | +3.5 |
| Conformer III (All Up) | ~90 | ~90 | ~90 | ~90 | +8.0 |
Note: The data in this table is representative of results that would be obtained from MM simulations. The dihedral angles and energies are illustrative, based on the principle of steric hindrance minimization in polysubstituted benzenes.
Advanced Spectroscopic Characterization Techniques for 1,2,3,4 Tetraethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural elucidation of 1,2,3,4-tetraethylbenzene, offering precise insights into the distinct chemical environments of its hydrogen and carbon atoms.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the four ethyl groups. The two aromatic protons, being chemically equivalent due to the molecule's symmetry, produce a singlet in the aromatic region, typically observed between δ 6.8 and 7.2 ppm.
The ethyl groups give rise to more complex signals due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) adjacent to the benzene (B151609) ring appear as a quartet, a result of coupling with the three protons of the neighboring methyl group. The methyl protons (-CH₃) appear as a triplet, caused by coupling with the two methylene protons. Due to steric hindrance and electronic effects from the adjacent ethyl groups, the chemical shifts of the methylene and methyl protons for the ethyl groups at positions 1 and 4 will differ slightly from those at positions 2 and 3.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on established chemical shift values for similar alkylbenzene compounds.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H) | ~7.00 | Singlet |
| Methylene (-CH₂-) (8H) | ~2.60 - 2.70 | Quartet |
| Methyl (-CH₃) (12H) | ~1.20 | Triplet |
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Due to the molecule's symmetry, a total of five distinct carbon signals are expected: two for the non-equivalent aromatic carbons, two for the methylene carbons of the non-equivalent ethyl groups, and one for the methyl carbons.
The substituted aromatic carbons (C1, C2, C3, C4) will have chemical shifts in the range of δ 140-145 ppm, while the unsubstituted aromatic carbons (C5, C6) will appear further upfield, around δ 125-130 ppm. The methylene carbons are typically found in the δ 25-30 ppm range, and the terminal methyl carbons produce a signal in the δ 15-20 ppm region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on established chemical shift values for similar alkylbenzene compounds.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Substituted, C1/C2/C3/C4) | ~142 |
| Aromatic (Unsubstituted, C5/C6) | ~127 |
| Methylene (-CH₂-) | ~26 |
| Methyl (-CH₃) | ~16 |
Low-Temperature NMR for Investigating Dynamic Processes
At room temperature, the ethyl groups of this compound undergo rapid rotation around their C-C single bonds. This rotation averages the magnetic environments of the protons and carbons, resulting in sharp, well-defined NMR signals. However, by lowering the temperature, this rotation can be slowed or "frozen" on the NMR timescale. nih.govauremn.org.br
Low-temperature NMR studies are crucial for investigating the conformational dynamics of such flexible molecules. nih.gov As the temperature decreases, distinct signals for different rotational isomers (conformers) may be observed, providing valuable information about the energy barriers to rotation and the relative stability of different conformations. For this compound, a rotational barrier of 8.2 ± 0.1 kcal mol⁻¹ has been determined for the ethyl groups, indicating the energy required to restrict their free rotation. lookchem.com This technique allows for a deeper understanding of the molecule's three-dimensional structure and flexibility in solution. uconn.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio after ionization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of alkylbenzene isomers and for assessing the purity of a this compound sample. usgs.govvurup.sk In this technique, the sample is first vaporized and passed through a gas chromatography column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase. antpedia.comresearchgate.net This is particularly effective for separating the various isomers of tetraethylbenzene (e.g., 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-). vurup.sk
After separation by the GC, the individual compounds enter the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each eluted component, allowing for positive identification based on its unique molecular weight and fragmentation pattern. This dual-component technique ensures both the separation of potential impurities or isomers and the confident identification of the target compound. usgs.gov
Analysis of Electron Ionization Fragmentation Patterns for Structural Confirmation
In Electron Ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). The molecular weight of this compound is 190.33 g/mol , so the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 190.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. For alkylbenzenes, a very common and significant fragmentation pathway is the loss of a methyl radical (•CH₃), which has a mass of 15. This occurs via cleavage of the bond between the alpha and beta carbons of an ethyl side chain, leading to the formation of a highly stable benzylic carbocation. For this compound, this would result in a prominent peak at m/z 175 (190 - 15). This M-15 peak is often the most intense signal in the spectrum (the base peak) and is a strong indicator of the presence of an ethyl-substituted benzene ring. Further fragmentation can occur, but the molecular ion and the M-15 fragment are key for structural confirmation.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound This table is based on established fragmentation patterns for ethyl-substituted aromatic compounds.
| m/z Value | Ion | Significance |
| 190 | [C₁₄H₂₂]⁺• | Molecular Ion (M⁺•) |
| 175 | [C₁₃H₁₉]⁺ | Base Peak (M - 15); Loss of a methyl radical (•CH₃) |
| 161 | [C₁₂H₁₇]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 91 | [C₇H₇]⁺ | Tropylium ion (common in alkylbenzenes) |
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound is characterized by a combination of absorptions arising from the substituted aromatic ring and the aliphatic ethyl groups. The covalent bonds within the molecule behave like springs, and they stretch and bend at specific, quantized frequencies when they absorb infrared radiation. msu.edulibretexts.org
The primary vibrational modes for this compound can be categorized as follows:
C-H Stretching Vibrations: The spectrum exhibits distinct bands for C-H stretching. Aromatic C-H stretches, corresponding to the two hydrogens on the benzene ring, typically appear at wavenumbers just above 3000 cm⁻¹. spectroscopyonline.comlibretexts.org In contrast, the aliphatic C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups of the four ethyl substituents absorb strongly in the 2850–3000 cm⁻¹ region. pressbooks.pub
C-C Stretching Vibrations: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a set of characteristic sharp bands of variable intensity in the 1400–1620 cm⁻¹ region. spectroscopyonline.com These "ring modes" are diagnostic for the presence of the benzene core.
Bending Vibrations: C-H bending vibrations provide further structural information. In-plane bending occurs at higher frequencies compared to out-of-plane bending. The out-of-plane (oop) C-H bending vibrations are particularly useful for determining the substitution pattern on the benzene ring and typically appear as strong absorptions in the 675–900 cm⁻¹ range. libretexts.orgpressbooks.pub The various bending modes (scissoring, rocking, wagging, and twisting) of the ethyl groups also contribute to the complex fingerprint region of the spectrum. libretexts.org
The table below summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies for aromatic and aliphatic compounds.
Table 1: Characteristic Infrared Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | Ethyl (-CH₂CH₃) | 3000 - 2850 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1620 - 1400 | Medium to Weak, Sharp |
| Aliphatic C-H Bend | Ethyl (-CH₂CH₃) | 1470 - 1370 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption is dominated by π → π* transitions of the electrons in the conjugated benzene ring. libretexts.org
The UV spectrum of benzene itself displays three characteristic absorption bands: the E₁ band (around 184 nm), the E₂ band (around 204 nm), and the B band (a series of fine-structured peaks centered around 256 nm). spcmc.ac.in The B-band is symmetry-forbidden and thus has a low intensity. When alkyl groups are attached to the benzene ring, they act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
The four electron-donating ethyl groups on the this compound ring are expected to cause the following effects:
Bathochromic Shift: A shift of the absorption bands to longer wavelengths (a "red shift"). This occurs because the alkyl groups help to stabilize the excited state, lowering the energy gap for the π → π* transition. spcmc.ac.in
Hyperchromic Effect: An increase in the intensity of the absorption bands. The substitution pattern disrupts the high symmetry of the benzene ring, making the formally "forbidden" transitions more "allowed". researchgate.net
Therefore, the B-band of this compound is expected to be observed at a wavelength longer than 256 nm and with a significantly higher intensity compared to unsubstituted benzene, and its characteristic fine structure may be lost. nist.gov
Table 2: Principal Electronic Transitions for Alkyl-Substituted Benzenes
| Transition Band | Electronic Transition | Typical λmax in Benzene (nm) | Expected Effect in this compound |
|---|---|---|---|
| E₂ Band | π → π* | ~204 | Bathochromic shift (to >204 nm) and hyperchromic effect |
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing
While specific, publicly available crystal structure data for this compound is scarce, analysis can be predicted based on sterically similar molecules. The defining structural feature of this compound is the severe steric hindrance caused by the four adjacent, bulky ethyl groups. To minimize repulsive forces, the molecule cannot adopt a planar conformation. The ethyl groups are expected to be significantly twisted out of the plane of the benzene ring, likely adopting an alternating arrangement where they point above and below the ring.
A successful single-crystal XRD analysis would provide precise crystallographic parameters, including:
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which define the repeating unit of the crystal.
Molecular Conformation: The exact dihedral angles describing the orientation of the ethyl groups relative to the aromatic ring.
Intermolecular Interactions: The analysis would reveal how the non-planar molecules pack in the solid state, which is likely dominated by van der Waals forces rather than efficient π-π stacking due to the steric bulk. core.ac.uk
Table 3: Crystallographic Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The fundamental symmetry class of the crystal (e.g., Triclinic, Monoclinic, Orthorhombic, etc.). |
| Space Group | The mathematical group describing the symmetry of the crystal lattice and its contents. |
| Unit Cell Parameters | The dimensions of the unit cell: a, b, c (lengths in Å) and α, β, γ (angles in °). |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρcalc) | The theoretical density of the crystal in g/cm³. |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Scaffold for Sterically Hindered Organic Compounds
While the direct application of 1,2,3,4-tetraethylbenzene as a synthetic scaffold for sterically hindered organic compounds is not extensively documented in publicly available research, its structural analogue, 1,2,3,4-tetramethylbenzene (prehnitene), has been utilized in the synthesis of complex molecules. For instance, 1,2,3,4-tetramethylbenzene has served as a starting material for the large-scale synthesis of highly methylated fluorene ligands researchgate.net. These fluorene derivatives are of interest in organometallic chemistry and materials science due to their unique electronic and steric properties.
The synthetic pathway to these sterically crowded fluorenes involves multiple steps starting from 1,2,3,4-tetramethylbenzene. This suggests that this compound, with its even bulkier ethyl groups, could potentially serve a similar role in creating highly congested molecular architectures. The four contiguous ethyl groups can enforce specific conformations and restrict bond rotations in larger molecules built upon this scaffold, a desirable feature in the design of molecular machines, chiral ligands, and materials with tailored physical properties.
A general approach to synthesizing 1,2,3,4-tetra(m)ethylfluorenones and the corresponding fluorenes has been achieved through a pathway involving Dewar benzene (B151609) intermediates, which are prepared from tetraalkylcyclobutadiene–AlCl₃ complexes researchgate.net. This methodology highlights a potential route for transforming tetraalkylbenzenes into more complex, sterically encumbered systems. A ruthenium complex with 1,2,3,4-tetraethylfluorenone has also been prepared, indicating the feasibility of incorporating this scaffold into organometallic frameworks researchgate.net.
Table 1: Comparison of this compound and its Methyl Analogue as Synthetic Precursors
| Feature | This compound | 1,2,3,4-Tetramethylbenzene (Prehnitene) |
|---|---|---|
| Steric Hindrance | Higher | Lower |
| Documented Use as Scaffold | Limited direct evidence | Used in synthesis of methylated fluorenes researchgate.net |
| Potential Applications | Synthesis of highly congested molecular architectures, organometallic complexes | Precursor to specialized ligands and materials |
| Analogue Synthesis Example | Preparation of a Ru complex with 1,2,3,4-tetraethylfluorenone researchgate.net | Large-scale synthesis of methylated fluorene ligands researchgate.net |
Precursor in the Synthesis of Value-Added Industrial Chemicals (e.g., Pyromellitic Dianhydride Production)
A significant application of tetra-substituted benzene derivatives is in the production of pyromellitic dianhydride (PMDA), a crucial monomer for the synthesis of high-performance polyimide polymers like Kapton. chemicalbook.comwikipedia.org While the most common industrial precursor for PMDA is 1,2,4,5-tetramethylbenzene (durene), processes utilizing tetraethylbenzene have also been developed. google.comzbaqchem.com
A patented process describes the production of pyromellitic dianhydride through the catalytic vapor-phase oxidation of tetraethylbenzene. google.com This process involves the ethylation of benzene or less-ethylated benzenes to produce a mixture of tetraethylbenzene isomers. This mixture, or specifically the 1,2,4,5-tetraethylbenzene (B3055245) isomer after separation, is then oxidized. google.com The oxidation is typically carried out using a catalyst containing vanadium pentoxide and titanium dioxide. google.com
Interestingly, the process can utilize a mixture of tetraethylbenzene isomers. While 1,2,4,5-tetraethylbenzene is oxidized to pyromellitic dianhydride, other isomers like 1,2,3,5-tetraethylbenzene (B14670597) are completely oxidized to carbon dioxide and carbon monoxide, which does not interfere with the purification of the desired product. google.com Furthermore, worthless isomers such as 1,2,3,5-tetraethylbenzene can be isomerized to the desired 1,2,4,5-tetraethylbenzene and recycled back into the process. google.com
The general reaction for the gas-phase oxidation of a tetraalkylbenzene to pyromellitic dianhydride is as follows:
C₆H₂(R)₄ + 6 O₂ → C₆H₂(C₂O₃)₂ + 6 H₂O (where R is an alkyl group) chemicalbook.comwikipedia.org
Table 2: Key Aspects of Pyromellitic Dianhydride Production from Tetraalkylbenzenes
| Parameter | Description | Reference |
|---|---|---|
| Primary Feedstock | 1,2,4,5-Tetramethylbenzene (Durene) | zbaqchem.com |
| Alternative Feedstock | Tetraethylbenzene isomers | google.com |
| Process | Catalytic vapor-phase oxidation | google.com |
| Catalyst | Typically contains Vanadium Pentoxide (V₂O₅) and Titanium Dioxide (TiO₂) | google.com |
| Product | Pyromellitic Dianhydride (PMDA) | chemicalbook.comwikipedia.org |
| Byproduct from Isomers | Carbon dioxide and carbon monoxide from isomers like 1,2,3,5-tetraethylbenzene | google.com |
| Isomerization | Undesired isomers can be converted to the desired 1,2,4,5-isomer | google.com |
Investigation as a Building Block for Novel Host-Guest Systems
The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of host-guest assemblies with specific functions. The design of host molecules with well-defined cavities is central to this field, and sterically demanding building blocks can play a crucial role in creating unique recognition sites.
While there is a lack of specific research detailing the use of this compound as a building block for novel host-guest systems, its molecular architecture suggests significant potential. The four contiguous and bulky ethyl groups create a sterically crowded environment on one face of the benzene ring. This inherent shape could be exploited to construct macrocycles or cleft-like molecules with pre-organized cavities capable of selectively binding guest molecules.
Although direct examples are not available for this compound, related studies on other polysubstituted benzenes highlight the potential of such scaffolds in supramolecular chemistry. For instance, the controlled arrangement of substituents on a benzene core is a common strategy for creating molecular receptors. The principles of molecular recognition, driven by shape complementarity and non-covalent interactions, would undoubtedly apply to host systems derived from this compound. Future research in this area could lead to the development of novel sensors, catalysts, or molecular transport systems based on this unique building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
